N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cycloheptanecarboxamide
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Overview
Description
N-Butyl-N-(4-methyloxazol-2-yl)cycloheptanecarboxamide is a heterocyclic compound that belongs to the class of oxazoles This compound is characterized by the presence of an oxazole ring, a butyl group, and a cycloheptanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)cycloheptanecarboxamide typically involves the reaction of a cycloheptanecarboxylic acid derivative with an oxazole derivative under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for N-Butyl-N-(4-methyloxazol-2-yl)cycloheptanecarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(4-methyloxazol-2-yl)cycloheptanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The oxazole ring can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: LiAlH4 in ether, NaBH4 in methanol
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Halogenated derivatives of the oxazole ring
Scientific Research Applications
N-Butyl-N-(4-methyloxazol-2-yl)cycloheptanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Butyl-N-(4-methyloxazol-2-yl)cycloheptanecarboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target. For example, it may inhibit the release of mediators in allergic responses or interact with specific proteins involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
Isamoxole: A compound with a similar oxazole ring structure, known for its anti-allergic properties.
N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)propanamide: Another oxazole derivative with similar chemical properties.
Uniqueness
N-Butyl-N-(4-methyloxazol-2-yl)cycloheptanecarboxamide is unique due to its specific combination of a cycloheptanecarboxamide moiety with an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
CAS No. |
57067-81-9 |
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Molecular Formula |
C16H26N2O2 |
Molecular Weight |
278.39 g/mol |
IUPAC Name |
N-butyl-N-(4-methyl-1,3-oxazol-2-yl)cycloheptanecarboxamide |
InChI |
InChI=1S/C16H26N2O2/c1-3-4-11-18(16-17-13(2)12-20-16)15(19)14-9-7-5-6-8-10-14/h12,14H,3-11H2,1-2H3 |
InChI Key |
DUZJWTFIQCWMSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C2CCCCCC2 |
Origin of Product |
United States |
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